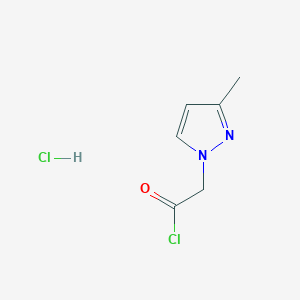
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (ACMT) is a novel cyclopropane-containing thiazole derivative that has been studied for its potential applications in the field of medicinal chemistry. This compound has attracted considerable interest due to its unique structure and chemical properties, as well as its potential use in the synthesis of a variety of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential applications in medicinal chemistry, including the synthesis of a variety of biologically active compounds. It has also been studied for its potential use as a drug delivery system, as it can be used to target specific cells and tissues. Additionally, it has been studied for its potential use in the synthesis of new antibiotics, antivirals, and anticancer agents.
Wirkmechanismus
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is not yet fully understood. However, it is believed to interact with various receptors in the body, including G-protein coupled receptors and ion channels, to modulate cellular signaling pathways. It is also believed to interact with other biomolecules, such as enzymes, to regulate the activity of various metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide are not yet fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-obesity effects. Additionally, it has been shown to have a protective effect against oxidative stress and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide in lab experiments include its low cost, ease of synthesis, and ability to target specific cells and tissues. Additionally, its chemical properties make it suitable for a variety of applications. However, there are some limitations to using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide in lab experiments, such as its instability in certain conditions and its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide research. These include further studies on its mechanism of action, its potential use in drug delivery systems, and its potential applications in the synthesis of new antibiotics, antivirals, and anticancer agents. Additionally, further research is needed to investigate its potential therapeutic effects on a variety of diseases and conditions. Finally, more research is needed to assess its safety and toxicity profile in humans.
Synthesemethoden
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of a variety of reagents and catalysts, such as pyridinium chlorochromate (PCC) and palladium-on-carbon (Pd/C). This method is often used for the synthesis of small molecules and is relatively simple and efficient. Enzymatic synthesis utilizes enzymes, such as lipases and esterases, to catalyze the reaction. This method is typically used for the synthesis of larger molecules and is more complex and time-consuming.
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-5-8(6(2)13)15-10(11-5)12-9(14)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMXLWSQODHTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358600 |
Source


|
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
CAS RN |
313405-55-9 |
Source


|
| Record name | Cyclopropanecarboxamide, N-(5-acetyl-4-methyl-2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)

![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)




![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

